(2E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is an organic compound characterized by the presence of multiple furan rings and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Furan Rings: The furan rings can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Amide Bond Formation: The amide bond is formed by reacting an amine with an acyl chloride or anhydride under basic conditions.
Coupling Reactions: The final step involves coupling the furan rings with the amide group using reagents such as coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan rings, leading to the formation of substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
(2E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of (2E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Benzylamine: An organic compound used as a building block in organic synthesis.
Properties
IUPAC Name |
(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-17(8-7-13-4-1-9-20-13)18-12-14(15-5-2-10-21-15)16-6-3-11-22-16/h1-11,14H,12H2,(H,18,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEXQGWJBJWHPQ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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